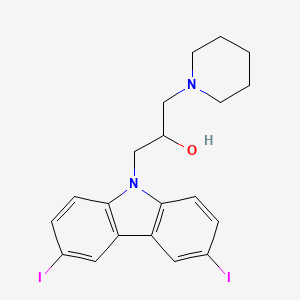

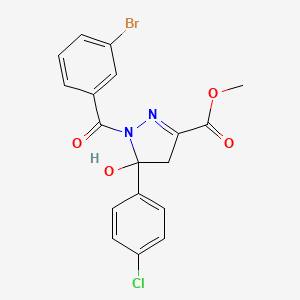

1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol

Descripción general

Descripción

1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol, also known as DCPIB, is a small molecule inhibitor that has been found to be effective in blocking volume-regulated anion channels (VRACs) in cells. VRACs play an important role in cell volume regulation, and their dysregulation has been implicated in a number of diseases, including cancer and cystic fibrosis.

Mecanismo De Acción

1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol blocks VRACs by binding to a specific site on the channel protein. This binding prevents the channel from opening, thereby inhibiting the flow of anions across the cell membrane. The exact mechanism by which 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol binds to the channel is not fully understood, but it is thought to involve interactions with specific amino acid residues on the channel protein.

Biochemical and Physiological Effects:

1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol has been shown to have a number of biochemical and physiological effects. In cancer cells, 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol has been found to inhibit cell migration and invasion, suggesting that VRACs play a role in these processes. In neuronal cells, 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol has been found to reduce excitability and enhance synaptic transmission. In the heart, 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol has been found to reduce ischemia-reperfusion injury, while in the lung, it has been found to reduce edema formation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol has a number of advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, there are also some limitations to its use. 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol is not specific to VRACs and can also inhibit other ion channels, which may complicate interpretation of experimental results. Additionally, its effectiveness can vary depending on the cell type and experimental conditions used.

Direcciones Futuras

There are a number of future directions for research on 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol. One area of interest is the development of more specific inhibitors of VRACs that do not have the off-target effects of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol. Another area of interest is the use of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol as a therapeutic agent in diseases where VRAC dysregulation is implicated, such as cancer and cystic fibrosis. Finally, further research is needed to fully understand the mechanism of action of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol and its effects on cellular processes.

Métodos De Síntesis

1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol can be synthesized using a multistep process involving the reaction of 3,6-diiodocarbazole with piperidine, followed by reaction with 2-propanol. The final product is purified using column chromatography. The synthesis method has been described in detail in a number of scientific publications.

Aplicaciones Científicas De Investigación

1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol has been widely used as a research tool in a number of scientific fields, including cancer research, neuroscience, and physiology. Its ability to block VRACs makes it a useful tool for studying the role of these channels in various cellular processes. 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol has been used to investigate the role of VRACs in cancer cell migration and invasion, as well as in the regulation of neuronal excitability. It has also been used to study the physiological function of VRACs in various tissues, including the heart, lung, and kidney.

Propiedades

IUPAC Name |

1-(3,6-diiodocarbazol-9-yl)-3-piperidin-1-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22I2N2O/c21-14-4-6-19-17(10-14)18-11-15(22)5-7-20(18)24(19)13-16(25)12-23-8-2-1-3-9-23/h4-7,10-11,16,25H,1-3,8-9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSCNVFMRDPHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22I2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385671 | |

| Record name | ST50243410 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,6-Diiodo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol | |

CAS RN |

5321-12-0 | |

| Record name | ST50243410 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084876.png)

![2-iodo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5084885.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5084886.png)

![2-(allylthio)-3-benzyl-5-cyclohexyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5084887.png)

![2-{(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)[4-(pentyloxy)phenyl]methyl}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5084898.png)

![3-amino-6-(3,4-dimethoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5084935.png)

amine oxalate](/img/structure/B5084953.png)

![4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5084960.png)